1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride
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Overview
Description
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This leads to downstream effects such as the inhibition of cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell growth and induction of apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide under acidic conditions . Another approach involves the use of enaminonitriles and urea in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.
Uniqueness
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride stands out due to its specific structural features that allow for strong interactions with molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H2,6,7,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBVXWYABIZNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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